molecular formula C7H9N3O2 B1592301 N-ethyl-3-nitropyridin-4-amine CAS No. 562825-95-0

N-ethyl-3-nitropyridin-4-amine

Cat. No. B1592301
M. Wt: 167.17 g/mol
InChI Key: RFSOTSMANIOZPD-UHFFFAOYSA-N
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Description

“N-ethyl-3-nitropyridin-4-amine” is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including “N-ethyl-3-nitropyridin-4-amine”, involves a process where the compound of formula VII is subjected to selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-nitropyridin-4-amine” consists of an ethyl group (C2H5) attached to a nitrogen atom of the 3-nitropyridin-4-amine .


Physical And Chemical Properties Analysis

“N-ethyl-3-nitropyridin-4-amine” is a solid at room temperature . It has a boiling point of 309.4°C at 760 mmHg and a melting point of 74°C . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Catalyst Development

Graphene-based catalysts are pivotal in the reduction of nitro compounds to amines, a process fundamental to producing pharmaceuticals, dyes, and polymers. The incorporation of graphene derivatives in catalyst synthesis enhances the reduction rate of nitro compounds, offering benefits like high catalytic efficiency and easy recovery (Nasrollahzadeh et al., 2020).

Synthesis of Complex Molecules

The three-component condensation method, involving primary amines, has been utilized to create N-substituted aminomethylenebisphosphonic acids. These compounds exhibit potential in treating osteoporosis, bacterial infections, cancer, and more, showcasing the versatility of amine synthesis in pharmaceutical development (Dabrowska et al., 2009).

Pharmaceutical Applications

In the realm of pharmaceutical research, methods for aromatic C-H amination are crucial for constructing bioactive compounds. Techniques such as photoredox catalysis facilitate the direct addition of N bonds to aromatic rings, advancing the synthesis of complex pharmaceuticals (Romero et al., 2015). Moreover, innovative approaches to forming carbon-nitrogen bonds via olefin hydroamination with nitroarenes have been developed, offering new pathways for amine synthesis in medicinal chemistry (Gui et al., 2015).

Safety And Hazards

“N-ethyl-3-nitropyridin-4-amine” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

N-ethyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-9-6-3-4-8-5-7(6)10(11)12/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSOTSMANIOZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620382
Record name N-Ethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-nitropyridin-4-amine

CAS RN

562825-95-0
Record name N-Ethyl-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to example 31, the title compound was prepared from 4-chloro-3-nitropyridine, prepared according to published procedure [J. Med. Chem. 1996, 39, 487–493], and ethylamine. 1H-NMR (CDCl3): δ 9.22 (1H, s), 8.30 (1H, d), 8.10 (1H, br s), 6.71 (1H, d), 3.40 (2H, m), 1.39 (3H, t).
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Synthesis routes and methods II

Procedure details

4-Methoxy-3-nitropyridine hydrochloride (11.2 g, 58.9 mmol) in ethanol (75 ml) was treated with a 70% solution of ethylamine in water (64 ml) and heated under reflux for 2 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue dissolved in ethyl acetate and water. The mixture was extracted (×3) with ethyl acetate, washed with water and saturated aqueous sodium chloride solution before drying over magnesium sulfate. Evaporation of the solvent afforded the title compound (11.7 g, 96%).
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64 mL
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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